N-(nonadecanoyl)-sphing-4-enine
Overview
Description
N-(nonadecanoyl)-sphing-4-enine: is a complex lipid molecule belonging to the sphingolipid family. Sphingolipids are essential components of cell membranes and play crucial roles in cellular signaling and structure. This compound is characterized by a long-chain fatty acid (nonadecanoic acid) attached to a sphingoid base (sphing-4-enine).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(nonadecanoyl)-sphing-4-enine typically involves the following steps:
Synthesis of Sphing-4-enine: This can be achieved through the condensation of L-serine with palmitoyl-CoA, followed by reduction and desaturation steps to form the sphingoid base.
Acylation: The sphing-4-enine is then acylated with nonadecanoic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis of Sphing-4-enine: Utilizing bioreactors for the fermentation of microorganisms engineered to produce sphingoid bases.
Acylation Process: Employing continuous flow reactors for the acylation step to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(nonadecanoyl)-sphing-4-enine can undergo oxidation reactions, particularly at the sphingoid base, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the sphingoid base, converting it to a saturated sphingoid base.
Substitution: The amide bond can be subjected to nucleophilic substitution reactions, where the nonadecanoyl group can be replaced with other fatty acids.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed:
Oxidized Derivatives: Hydroxylated or ketone-containing sphingolipids.
Reduced Products: Saturated sphingolipids.
Substituted Products: Sphingolipids with different fatty acid chains.
Scientific Research Applications
Chemistry: N-(nonadecanoyl)-sphing-4-enine is used as a model compound to study the behavior of sphingolipids in various chemical reactions and their interactions with other biomolecules.
Biology: In biological research, this compound is utilized to investigate the role of sphingolipids in cell membrane structure, signaling pathways, and apoptosis.
Medicine: this compound has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its role in maintaining skin barrier function and hydration.
Mechanism of Action
N-(nonadecanoyl)-sphing-4-enine exerts its effects primarily through its incorporation into cell membranes, influencing membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes involved in sphingolipid metabolism, modulating cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(stearoyl)-sphing-4-enine: Similar structure but with an 18-carbon fatty acid chain.
N-(palmitoyl)-sphing-4-enine: Contains a 16-carbon fatty acid chain.
N-(arachidoyl)-sphing-4-enine: Features a 20-carbon fatty acid chain.
Uniqueness: N-(nonadecanoyl)-sphing-4-enine is unique due to its 19-carbon fatty acid chain, which imparts distinct biophysical properties to the molecule, affecting its behavior in cell membranes and its interactions with other biomolecules.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]nonadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73NO3/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-37(41)38-35(34-39)36(40)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h30,32,35-36,39-40H,3-29,31,33-34H2,1-2H3,(H,38,41)/b32-30+/t35-,36+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLDULQFHAZRC-RQDJVNCUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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